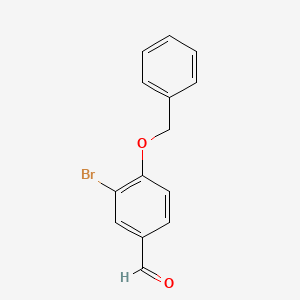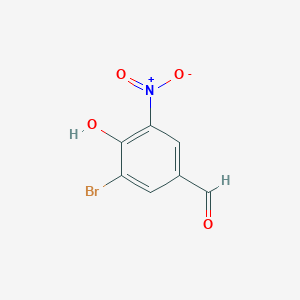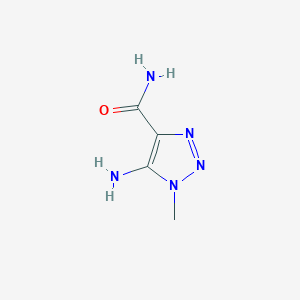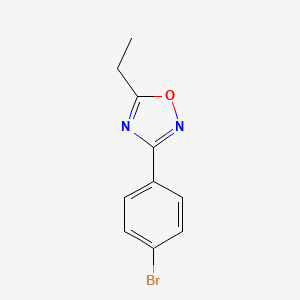
3-(4-溴苯基)-5-乙基-1,2,4-恶二唑
描述
3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole is a heterocyclic compound that features a five-membered ring containing oxygen and nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromophenyl group enhances its reactivity and potential for further functionalization.
科学研究应用
3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is used in the synthesis of liquid crystalline materials and organic semiconductors.
Biological Studies: It is investigated for its potential antimicrobial and anticancer properties.
作用机制
Mode of Action
Similar compounds have been found to interact with their targets resulting in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Pathways
Similar compounds have been found to affect various cellular components negatively due to oxidative stress .
Result of Action
Similar compounds have been found to cause dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms due to reduced activity of acetylcholinesterase (ache), a principal enzyme which hydrolyze acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
生化分析
Biochemical Properties
3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites and preventing substrate access . Additionally, 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole can interact with proteins involved in oxidative stress responses, potentially modulating their activity and influencing cellular redox states .
Cellular Effects
The effects of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis . By modulating the activity of key signaling proteins, 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole can alter gene expression patterns and impact cellular metabolism. For instance, it has been shown to increase the levels of reactive oxygen species (ROS) in cells, leading to oxidative damage and subsequent activation of stress response pathways .
Molecular Mechanism
At the molecular level, 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole exerts its effects through several mechanisms. One primary mechanism involves the inhibition of acetylcholinesterase, where the compound binds to the enzyme’s active site, blocking the hydrolysis of acetylcholine . This inhibition can lead to an accumulation of acetylcholine in synaptic clefts, affecting neurotransmission. Additionally, 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole can induce oxidative stress by generating ROS, which can damage cellular components and activate stress response pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to this compound has been associated with sustained oxidative stress and potential cytotoxicity in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At higher doses, 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole can bind to intracellular proteins, affecting its localization and accumulation . These interactions can influence the compound’s bioavailability and efficacy in different tissues.
Subcellular Localization
The subcellular localization of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole is crucial for its activity and function. The compound has been shown to localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to these organelles . The presence of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole in these compartments can influence its interactions with biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromobenzohydrazide with ethyl chloroformate under basic conditions to form the oxadiazole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions: 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Coupling Reactions: Palladium catalysts, such as palladium acetate, along with bases like potassium phosphate, are employed in the presence of solvents like toluene or ethanol.
Major Products Formed:
Substitution Reactions: Products include various substituted phenyl derivatives.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
相似化合物的比较
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares a similar structure but contains an isoxazole ring instead of an oxadiazole ring.
4-(4-Bromophenyl)-thiazol-2-amine: This compound features a thiazole ring and exhibits different biological activities.
Uniqueness: 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole is unique due to its specific ring structure and the presence of the ethyl group, which can influence its reactivity and biological activity. The combination of the bromophenyl group and the oxadiazole ring provides a versatile scaffold for further chemical modifications and applications.
属性
IUPAC Name |
3-(4-bromophenyl)-5-ethyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-2-9-12-10(13-14-9)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQDDPQJWXSRCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353403 | |
| Record name | 3-(4-bromophenyl)-5-ethyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364743-34-0 | |
| Record name | 3-(4-bromophenyl)-5-ethyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


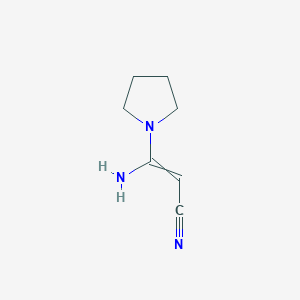



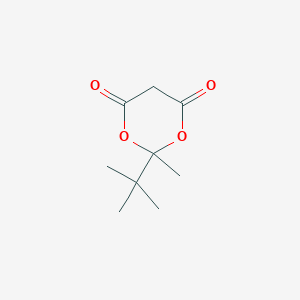
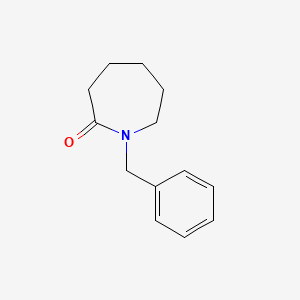
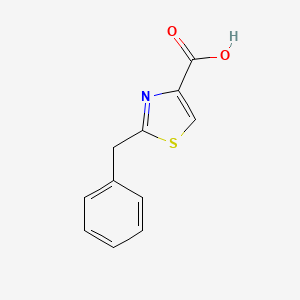
![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1270436.png)
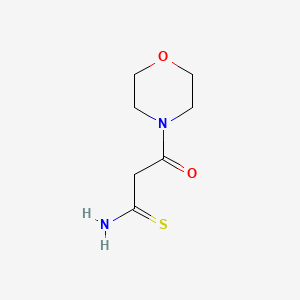

![3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1270443.png)
